molecular formula C19H15NO8S B12103585 IsoCoptisine sulfate

IsoCoptisine sulfate

Cat. No.: B12103585
M. Wt: 417.4 g/mol
InChI Key: UHBYMQRSEJCION-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

IsoCoptisine sulfate is a bioactive alkaloid compound derived from the plant Coptis chinensis, commonly known as Chinese goldthread. This compound is known for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. This compound is a sulfate derivative, which enhances its solubility and bioavailability, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IsoCoptisine sulfate typically involves the extraction of coptisine from Coptis chinensis, followed by a sulfation process. The sulfation can be achieved using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction conditions often require a controlled temperature and pH to ensure the successful attachment of the sulfate group to the coptisine molecule.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction to isolate coptisine, which is then purified using chromatographic techniques. The purified coptisine is subsequently sulfated under optimized conditions to produce this compound. The final product is purified and crystallized to obtain a high-purity compound suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

IsoCoptisine sulfate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where the sulfate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent oxidation.

    Substitution: Various nucleophiles can be used to replace the sulfate group, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce desulfated derivatives. Substitution reactions can result in a wide range of functionalized coptisine derivatives.

Scientific Research Applications

IsoCoptisine sulfate has a broad range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of IsoCoptisine sulfate involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation. This compound also modulates signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

IsoCoptisine sulfate is similar to other alkaloid compounds such as berberine sulfate and palmatine sulfate. it is unique in its specific molecular structure and bioactivity profile. Compared to berberine sulfate, this compound has shown higher potency in certain antimicrobial assays. Palmatine sulfate, on the other hand, has different pharmacokinetic properties, making this compound a distinct compound with its own set of applications and advantages.

List of Similar Compounds

  • Berberine sulfate
  • Palmatine sulfate
  • Coptisine
  • Tetrahydroberberine

This compound stands out due to its unique combination of solubility, bioavailability, and bioactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H15NO8S

Molecular Weight

417.4 g/mol

IUPAC Name

hydrogen sulfate;5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene

InChI

InChI=1S/C19H14NO4.H2O4S/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19;1-5(2,3)4/h3-8H,1-2,9-10H2;(H2,1,2,3,4)/q+1;/p-1

InChI Key

UHBYMQRSEJCION-UHFFFAOYSA-M

Canonical SMILES

C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4.OS(=O)(=O)[O-]

Origin of Product

United States

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